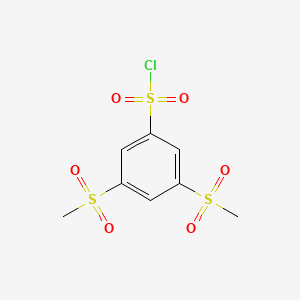

3,5-bis(methylsulfonyl)benzenesulfonyl Chloride

Description

Properties

IUPAC Name |

3,5-bis(methylsulfonyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO6S3/c1-16(10,11)6-3-7(17(2,12)13)5-8(4-6)18(9,14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMOZIYTYSWBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375545 | |

| Record name | 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-99-0 | |

| Record name | 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(methylsulfonyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-Bis(methylsulfonyl)benzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3,5-bis(methylsulfonyl)benzenesulfonyl chloride (CAS 849035-99-0). This trifunctional reagent is a valuable building block for researchers in drug discovery and materials science, featuring three distinct sulfonyl groups that offer diverse opportunities for chemical modification. The synthetic strategy detailed herein leverages a modern Sandmeyer-type chlorosulfonylation, a robust and regioselective approach that circumvents the challenges of electrophilic aromatic substitution on a highly deactivated ring. This guide explains the causal logic behind the chosen synthetic route, provides a detailed, step-by-step experimental protocol, and outlines a complete workflow for the spectroscopic and analytical characterization of the final product to ensure both identity and purity.

Introduction: Significance and Application Potential

This compound is an intriguing aromatic compound characterized by a central benzene ring functionalized with three powerful electron-withdrawing sulfonyl groups. Two of these are methylsulfones (-SO₂CH₃), and the third is a reactive sulfonyl chloride (-SO₂Cl). This unique substitution pattern makes it a highly valuable intermediate for the synthesis of complex molecules.

The sulfonamide functional group, readily formed by the reaction of a sulfonyl chloride with an amine, is a cornerstone of medicinal chemistry. It is a key pharmacophore in a wide range of therapeutics, including antibiotics, diuretics, and anticancer agents.[1] The presence of three sulfonyl moieties on this scaffold offers several strategic advantages:

-

Orthogonal Reactivity: The sulfonyl chloride provides a primary reactive handle for derivatization, while the two methylsulfonyl groups remain stable, influencing the electronic properties and spatial arrangement of the molecule.

-

Modulation of Physicochemical Properties: The highly polar sulfonyl groups can enhance solubility and provide strong hydrogen bond accepting capabilities, which are critical for molecular recognition in biological systems.

-

Structural Rigidity: The 1,3,5-substitution pattern provides a rigid and well-defined core, making it an excellent scaffold for presenting pharmacophoric elements in a precise three-dimensional orientation.

Given these features, this compound is an ideal starting material for creating novel chemical libraries for high-throughput screening, developing targeted therapeutics, and designing specialized polymers or functional materials.

Recommended Synthetic Methodology: Sandmeyer Chlorosulfonylation

Direct chlorosulfonation of 1,3-bis(methylsulfonyl)benzene is synthetically challenging due to the severe deactivation of the aromatic ring by the two sulfonyl groups, which would necessitate harsh reaction conditions and likely lead to poor yields.[2][3]

A superior and more controlled approach is the Sandmeyer reaction , which utilizes an aniline precursor.[4][5][6] This classic transformation allows for the precise installation of the sulfonyl chloride group at the position formerly occupied by the amino group. The recommended synthetic pathway begins with the commercially available 3,5-bis(methylsulfonyl)aniline.

Overall Reaction Scheme:

The mechanism is a robust, multi-step process initiated by the formation of a diazonium salt, which is then converted to the target sulfonyl chloride in a copper-catalyzed radical reaction.

Causality and Mechanistic Insights:

-

Diazotization: The process begins with the conversion of the primary aromatic amine of 3,5-bis(methylsulfonyl)aniline into a highly reactive diazonium salt (-N₂⁺).[7] This is achieved by treating the aniline with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate.

-

Copper-Catalyzed Sulfonylation: The core of the transformation is a copper-catalyzed radical-nucleophilic aromatic substitution.[1][4] A source of sulfur dioxide (SO₂) and chloride are required. Modern protocols often use stable SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) for easier handling.[1] The Cu(I) catalyst initiates a single-electron transfer to the diazonium salt, causing the release of nitrogen gas (N₂) and the formation of an aryl radical. This radical then combines with SO₂ and a chloride source in the copper coordination sphere to generate the final sulfonyl chloride product and regenerate the catalyst.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis and characterization process.

Caption: Workflow for the synthesis and characterization of the target compound.

Detailed Step-by-Step Protocol

Safety Notice: This procedure involves the formation of potentially unstable diazonium salts and should be performed by trained chemists behind a blast shield in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Diazonium Salt Formation:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3,5-bis(methylsulfonyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (e.g., 3 M, ~4.0 eq) and water.

-

Cool the vigorously stirred suspension to 0 °C in an ice-salt bath.

-

Dissolve sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C at all times.

-

After the addition is complete, stir the resulting solution (or fine suspension) at 0–5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, prepare a solution of copper(I) chloride (CuCl, ~0.1-0.2 eq) in a suitable solvent (e.g., acetonitrile or acetic acid) saturated with sulfur dioxide (SO₂), or containing a stable SO₂ surrogate such as DABSO (~0.6 eq).[1]

-

Cool this copper/SO₂ solution to 0 °C in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the copper/SO₂ solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers and wash them sequentially with water and saturated sodium bicarbonate solution to remove residual acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid should be purified by flash column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient, to yield the pure this compound.

-

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques and expected results provide a self-validating system for product confirmation.

Data Summary Table

| Parameter | Technique | Expected Result |

| Molecular Formula | - | C₈H₉ClO₆S₃ |

| Molecular Weight | - | 332.80 g/mol |

| Appearance | Visual Inspection | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | NMR Spectroscopy | δ ~8.6-8.8 ppm (t, 1H, Ar-H), δ ~8.4-8.6 ppm (d, 2H, Ar-H), δ ~3.2-3.4 ppm (s, 6H, 2 x -SO₂CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | NMR Spectroscopy | δ ~145-148 ppm (Ar-C), δ ~142-144 ppm (Ar-C), δ ~128-130 ppm (Ar-CH), δ ~44-46 ppm (-SO₂CH₃) |

| Infrared (IR) | FTIR Spectroscopy | ν ~1380-1395 cm⁻¹ (asymmetric SO₂ stretch), ν ~1170-1185 cm⁻¹ (symmetric SO₂ stretch), ν ~580-600 cm⁻¹ (S-Cl stretch) |

| Mass Spectrum | MS (EI or ESI) | M⁺ peak at m/z ~332, with a characteristic M+2 isotope peak at m/z ~334 (approx. 3:1 ratio) due to ³⁵Cl/³⁷Cl. |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. Due to the molecule's C₂ symmetry axis, the two aromatic protons ortho to the sulfonyl chloride group are chemically equivalent and should appear as a doublet. The single aromatic proton between the two methylsulfonyl groups should appear as a triplet due to coupling with the other two aromatic protons. The six protons of the two equivalent methylsulfonyl groups will appear as a sharp singlet significantly downfield due to the strong deshielding effect of the sulfonyl groups.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons, with those directly attached to the sulfonyl groups being the most downfield. A single signal is expected for the two equivalent methyl carbons.

-

IR Spectroscopy: The IR spectrum will be dominated by very strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the three sulfonyl groups.[8] The presence of the S-Cl bond can also be confirmed by a weaker absorption in the far-IR region.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The low-resolution spectrum will provide crucial information about the molecular weight and the presence of a single chlorine atom from the characteristic isotopic pattern of the molecular ion peak.[9]

References

-

Molbase. (n.d.). This compound | 849035-99-0. Retrieved from Molbase Encyclopedia. [Link]

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from Wikipedia. [Link]

-

Bary, T., & G.M., S. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(22), 5966–5969. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from BYJU'S. [Link]

-

Kumar, V., & Singh, V. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 153, 1-22. [Link]

-

ChemSynthesis. (n.d.). methylsulfonyl-benzene. Retrieved from ChemSynthesis. [Link]

-

Oakwood Chemical. (n.d.). 3,5-Bis(methylsulfonyl)aniline. Retrieved from Oakwood Chemical. [Link]

- Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

-

Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from Khan Academy. [Link]

-

Prikler, S., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 163-170. [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from Organic Syntheses. [Link]

-

PrepChem.com. (n.d.). Synthesis of b) 3,5-Bis(trimethylsilyl)aniline. Retrieved from PrepChem.com. [Link]

-

Acta Crystallographica Section E. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}.... Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.

Sources

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 9. m.molbase.com [m.molbase.com]

Introduction: A Trifunctionalized Building Block for Advanced Synthesis

An In-Depth Technical Guide to 3,5-Bis(methylsulfonyl)benzenesulfonyl Chloride: Properties, Reactivity, and Applications

This compound is a highly functionalized organosulfur compound distinguished by the presence of three distinct sulfonyl groups on a central benzene ring. This unique structural arrangement, featuring a reactive sulfonyl chloride moiety and two strongly electron-withdrawing methylsulfonyl groups, renders the molecule a powerful and specialized electrophilic reagent. Its primary utility lies in organic synthesis, particularly within medicinal chemistry and drug development, where it serves as an advanced building block for introducing the 3,5-bis(methylsulfonyl)phenylsulfonyl group into complex molecular architectures.[1][2] The pronounced electronic effects of the substituents significantly enhance the reactivity of the sulfonyl chloride group, making it an invaluable tool for creating robust sulfonamide and sulfonate ester linkages in the development of novel therapeutic agents.[1]

Physicochemical and Structural Properties

The chemical identity and key physical properties of this compound are summarized below. The molecule's structure is dominated by the sp²-hybridized benzene core, with the sulfonyl chloride group serving as the primary site of reactivity. The two methylsulfonyl groups at the meta positions act as potent electron-withdrawing groups, which inductively pull electron density from the aromatic ring. This electronic deficit is relayed to the sulfonyl chloride group, making the sulfur atom highly electrophilic and exceptionally susceptible to nucleophilic attack.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 849035-99-0 | [2][3] |

| Molecular Formula | C₈H₉ClO₆S₃ | [2] |

| Molecular Weight | 332.81 g/mol | Calculated |

| Canonical SMILES | CS(=O)(=O)C1=CC(S(C)(=O)=O)=CC(S(=O)(=O)Cl)=C1 | [2] |

| InChI Key | YLMOZIYTYSWBAO-UHFFFAOYSA-N | [2] |

| Physical State | Solid | [2] |

| Purity | Typically ≥87% | [2] |

Synthesis and Safe Handling

Plausible Synthetic Pathway

While specific, detailed preparations for this compound are not widely published in standard literature, a plausible and logical synthetic route can be extrapolated from established methods for preparing arylsulfonyl chlorides.[4] The most direct approach involves the electrophilic chlorosulfonation of 1,3-bis(methylsulfonyl)benzene using chlorosulfonic acid. This reaction leverages the strong activating effect of the sulfonyl groups towards meta-substitution.

Caption: Plausible synthetic workflow for the target compound.

Safe Handling and Storage

This compound is a hazardous substance that demands strict safety protocols.[5] As with most sulfonyl chlorides, it is corrosive and reacts with water, including atmospheric moisture, to release hydrochloric acid.[6][7]

Key Hazards:

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][5]

-

Irritation: Causes serious skin and eye irritation.[5]

-

Respiratory: May cause respiratory irritation.[5]

Recommended Handling Procedures:

-

Ventilation: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[9]

-

Inert Conditions: Due to its reactivity with water, handle under dry, inert conditions (e.g., nitrogen or argon atmosphere) where possible.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Chemical Reactivity and Mechanistic Insights

Core Reactivity: Nucleophilic Acyl Substitution

The cornerstone of this compound's utility is its reaction with nucleophiles via a nucleophilic acyl substitution mechanism at the sulfonyl sulfur atom. The extreme electrophilicity of this sulfur atom, enhanced by three electron-withdrawing groups, facilitates rapid reaction with a wide range of nucleophiles, most notably primary and secondary amines and alcohols.[7][10]

Caption: General mechanism for reaction with nucleophiles.

Formation of Sulfonamides: A Key Protocol

The reaction with amines to form sulfonamides is arguably the most important application of this reagent, particularly in the synthesis of pharmaceutical agents.[11][12]

Field-Proven Protocol: Synthesis of a N-Substituted-3,5-bis(methylsulfonyl)benzenesulfonamide

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride. Aprotic solvents are used to avoid reaction with the electrophile.

-

-

Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents), to the solution. Cool the mixture to 0 °C using an ice-water bath.

-

Causality: The base is essential for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction. A non-nucleophilic base is chosen to ensure it does not compete with the amine substrate in reacting with the sulfonyl chloride.

-

-

Reagent Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine substrate. Slow, cooled addition is a self-validating control measure to manage the exothermic nature of the reaction and prevent side product formation.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure sulfonamide.

Applications in Drug Discovery and Development

The unique electronic properties and trifunctional nature of this compound make it a high-value reagent for constructing complex pharmaceutical candidates. Its application has been explicitly noted in the synthesis of arylsulfonylamino compounds designed as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] CRTH2 is a G-protein coupled receptor involved in inflammatory pathways, making it a key target for diseases like asthma and allergic rhinitis.[1]

Caption: Logical pathway from reagent to therapeutic application.

The incorporation of the 3,5-bis(methylsulfonyl)phenylsulfonyl moiety can impart specific properties to a drug candidate, such as increased polarity, specific hydrogen bonding capabilities, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound is more than a simple sulfonating agent; it is a specialized, highly reactive building block for advanced chemical synthesis. The powerful electron-withdrawing nature of its twin methylsulfonyl groups activates the sulfonyl chloride to a degree that facilitates efficient and robust bond formation under controlled conditions. Its demonstrated use in the synthesis of targeted therapeutics, such as CRTH2 antagonists, underscores its importance for researchers and scientists in the field of drug development.[1] Proper understanding of its properties, reactivity, and stringent handling requirements is paramount to unlocking its full potential in the creation of next-generation pharmaceuticals and complex organic materials.

References

-

Chemical Label. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylsulfonyl)benzenesulfonyl chloride. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

Google Patents. (2012). Patent Application Publication: US 2012/0309796 A1. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound|849035-99-0. Retrieved from [Link]

-

Protheragen. (n.d.). Applications of Benzenesulfonyl Chloride in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. m.molbase.com [m.molbase.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemical-label.com [chemical-label.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

Navigating Chemical Identities: A Critical Clarification on CAS Number 849035-99-0

A discrepancy has been identified regarding the chemical entity associated with CAS number 849035-99-0. Initial research indicates that this CAS number is assigned to 3,5-Bis(methylsulfonyl)benzenesulfonyl chloride. However, search results frequently associate this query with 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, which possesses the CAS number 251300-30-8.

To ensure the delivery of an accurate and relevant in-depth technical guide, we require clarification from you, the researcher, to identify the correct compound of interest. Below is a summary of the information gathered for both chemical entities to aid in this clarification.

Compound 1: this compound

-

CAS Number: 849035-99-0

-

Molecular Weight: 332.80 g/mol [2]

-

IUPAC Name: this compound[3]

-

Primary Application: Appears to be a building block in organic synthesis.[4]

Compound 2: 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

-

CAS Number: 251300-30-8[5]

-

Molecular Formula: C8H4BrF3O2[5]

-

Molecular Weight: 269.01 g/mol [5]

-

Synonyms: 5-Bromo-3-formyl-2-hydroxybenzotrifluoride, 5-Bromo-3-(trifluoromethyl)salicylaldehyde[5]

-

Key Features & Applications:

-

A versatile building block in organic synthesis for creating complex molecules.[5]

-

Utilized in biological research, including enzyme inhibition studies and protein-ligand interaction research.[5]

-

Acts as a precursor for pharmaceutical compounds.[5]

-

Soluble in organic solvents like ethanol and acetone.[5]

-

The trifluoromethyl group enhances lipophilicity, while the hydroxyl and aldehyde groups provide diverse reactivity.[5]

-

Action Required:

Please review the information above and confirm which of these two compounds is the subject of your research interest. Once you have clarified the correct chemical entity, we will proceed with generating a comprehensive technical guide tailored to your specified audience and requirements. This may include, but is not limited to:

-

Detailed physicochemical properties

-

Established synthesis and purification protocols

-

In-depth discussion of applications and mechanisms of action

-

A curated list of reliable suppliers

-

Relevant experimental workflows and data presentation

We await your confirmation to proceed with the development of a scientifically rigorous and valuable technical resource.

Sources

- 1. 3,5-BIS(METHYLSULFONYL)BENZENESULFONYLCHLORIDE(MIN.90%PURITY), CasNo.849035-99-0 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 2. capotchem.com [capotchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Organic Building Blocks | CymitQuimica [cymitquimica.com]

- 5. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]

3,5-bis(methylsulfonyl)benzenesulfonyl chloride molecular structure and formula

An In-Depth Technical Guide to 3,5-bis(methylsulfonyl)benzenesulfonyl chloride: Structure, Synthesis, and Applications in Advanced Drug Development

Introduction

This compound is a highly functionalized aromatic organic compound distinguished by the presence of three electrophilic sulfonyl groups attached to a central benzene ring. Its unique molecular architecture, characterized by potent electron-withdrawing properties and a highly reactive sulfonyl chloride moiety, establishes it as a valuable and specialized reagent. While structurally related to more common sulfonylating agents like benzenesulfonyl chloride, the addition of two methylsulfonyl groups at the meta positions drastically modulates its reactivity and utility.

This guide, designed for researchers and professionals in drug development and medicinal chemistry, provides a comprehensive overview of the molecule's structure, physicochemical properties, and chemical behavior. We will explore a robust synthetic approach, delve into its mechanistic reactivity, and highlight its emerging applications as a sophisticated building block in bioconjugation and the synthesis of complex therapeutic agents, such as linkers for Antibody-Drug Conjugates (ADCs)[1].

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its symmetrical substitution pattern. The central benzene ring is functionalized with two methylsulfonyl (-SO₂CH₃) groups at the 3 and 5 positions and a sulfonyl chloride (-SO₂Cl) group at the 1 position. The strong electron-withdrawing nature of all three sulfonyl groups renders the aromatic ring electron-deficient and significantly enhances the electrophilicity of the sulfonyl chloride's sulfur atom. This heightened reactivity is the cornerstone of its utility in chemical synthesis.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 849035-99-0 | [1][2] |

| Molecular Formula | C₈H₉ClO₆S₃ | [1] |

| Molecular Weight | 332.78 g/mol | [1] |

| Physical State | Solid | [1] |

| Canonical SMILES | CS(=O)(=O)C1=CC(S(C)(=O)=O)=CC(S(=O)(=O)Cl)=C1 | [1] |

| InChI Key | YLMOZIYTYSWBAO-UHFFFAOYSA-N | [1] |

Synthesis Methodology

The synthesis of arylsulfonyl chlorides is most commonly achieved through the electrophilic aromatic substitution reaction known as chlorosulfonation[3][4]. This method involves the direct reaction of an aromatic compound with chlorosulfonic acid. For this compound, a logical and field-proven approach involves the chlorosulfonation of the precursor 1,3-bis(methylsulfonyl)benzene. The strong deactivating and meta-directing effects of the two existing methylsulfonyl groups predictably guide the incoming chlorosulfonyl group to the 5-position (equivalent to the 3-position on the unsubstituted ring), leading to the desired product.

Experimental Protocol: Synthesis via Chlorosulfonation

This protocol is a representative methodology based on established procedures for chlorosulfonation of deactivated aromatic rings.

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 1,3-bis(methylsulfonyl)benzene (1.0 eq).

-

Reaction Setup: Cool the flask in an ice-water bath to 0-5 °C.

-

Reagent Addition: Slowly add chlorosulfonic acid (HSO₃Cl, ~3-4 eq.) dropwise via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition. Vigorous stirring is essential to ensure proper mixing.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours to ensure complete conversion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes, to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The primary mode of reactivity for this compound is nucleophilic substitution at the sulfonyl chloride group. It is a potent electrophile that readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols.

The reaction with primary or secondary amines is particularly significant in medicinal chemistry, as it forms stable sulfonamide linkages[3][5]. This reaction, analogous to the Hinsberg test, proceeds via a nucleophilic attack of the amine's lone pair on the electron-deficient sulfur atom, followed by the elimination of a chloride ion. The presence of the two additional methylsulfonyl groups on the aromatic ring significantly increases the rate of this reaction compared to unsubstituted benzenesulfonyl chloride by further polarizing the S-Cl bond.

Reaction Mechanism: Sulfonamide Formationdot

// Reactants { rank=same; R1 [label="R-NH₂\n(Nucleophilic Amine)"]; S1 [label=<

Cl

|

O=S=O

|

Ar = 3,5-bis(MeSO₂)-Ph

Ar = 3,5-bis(MeSO₂)-Ph

>]; }

// Intermediate Int [label=<

Transition State

Cl- ⊕ H

| S |

O- || N-R

O |

| H

Ar

];

// Products { rank=same; P1 [label=<

H | R-N-S(=O)₂-Ar (Sulfonamide)

>]; P2 [label="+ HCl"]; }

// Edges R1 -> Int [label="Nucleophilic\nAttack"]; S1 -> Int; Int -> P1 [label="Elimination of HCl"]; P1 -> P2 [style=invis]; // for layout }

Sources

A Comprehensive Technical Guide on the Solubility and Stability of 3,5-Bis(methylsulfonyl)benzenesulfonyl Chloride for Pharmaceutical and Synthetic Applications

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3,5-bis(methylsulfonyl)benzenesulfonyl chloride, a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into the physicochemical properties, handling, and analytical methodologies for this highly reactive compound.

Introduction: The Significance of this compound in Modern Chemistry

This compound (CAS No. 849035-99-0) is a bespoke sulfonylating agent characterized by the presence of two strongly electron-withdrawing methylsulfonyl groups on the benzene ring.[1] This unique substitution pattern significantly influences the electrophilicity of the sulfonyl chloride moiety, rendering it a highly reactive and valuable reagent for the synthesis of complex sulfonamides and sulfonate esters. Its application is particularly notable in the development of novel therapeutic agents where precise molecular architecture is paramount.

Understanding the solubility and stability of this compound is critical for its effective utilization. Proper solvent selection is essential for achieving optimal reaction kinetics, while a thorough knowledge of its stability profile is crucial for ensuring the integrity of the reagent and the safety of the synthetic process.

Physicochemical Properties: A Foundation for Understanding Behavior

Table 1: Physicochemical Properties of this compound and a Related Analogue

| Property | This compound | 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (Analogue) |

| CAS Number | 849035-99-0[1] | 39234-86-1 |

| Molecular Formula | C₈H₉ClO₆S₃[1] | C₈H₃ClF₆O₂S[2] |

| Molecular Weight | 332.80 g/mol [1] | 312.62 g/mol |

| Appearance | Likely a solid at room temperature | White to off-white solid |

| Melting Point | Not reported | 34-38 °C |

| Boiling Point | Not reported | 248.3 °C at 760 mmHg[2] |

| Calculated LogP | Not available | 4.3[3] |

The presence of two polar methylsulfonyl groups suggests that this compound is a solid with a relatively high melting point and a higher polarity compared to unsubstituted benzenesulfonyl chloride.

Solubility Profile: Navigating the Choice of a Suitable Reaction Medium

The "like dissolves like" principle is a fundamental guide for predicting solubility. The polarity of this compound, imparted by the sulfonyl chloride and two methylsulfonyl groups, dictates its solubility in various organic solvents.

Qualitative Solubility:

Based on the behavior of other arylsulfonyl chlorides, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in less polar solvents.[4][5] It is expected to be insoluble in nonpolar hydrocarbon solvents and reactive in protic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble | Favorable dipole-dipole interactions. |

| Polar Protic | Water, Methanol, Ethanol | Reactive (Solvolysis) | The sulfonyl chloride group will react with the hydroxyl group.[6] |

| Nonpolar Aprotic | Toluene, Hexanes | Sparingly Soluble to Insoluble | Lack of favorable interactions. |

| Ethers | Diethyl Ether | Moderately Soluble | Moderate polarity allows for some dissolution.[4] |

Experimental Determination of Solubility

To obtain precise solubility data, the following experimental protocols are recommended.

This method provides a quick and efficient way to screen a range of solvents.

Protocol:

-

Add approximately 10-20 mg of this compound to a dry vial.

-

Add 1 mL of the selected anhydrous solvent.

-

Vortex the mixture for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution. A clear solution indicates solubility, while the presence of undissolved solid suggests partial or insolubility.[5]

This gravimetric method provides the thermodynamic solubility of the compound.

Protocol:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Agitate the vial in a thermostatically controlled shaker (e.g., at 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant and transfer it to a pre-weighed container.

-

Evaporate the solvent under reduced pressure.

-

Weigh the container with the dried residue.

-

Calculate the solubility in g/L or mg/mL.[5]

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile: Understanding and Mitigating Degradation

The stability of this compound is a critical consideration for its storage and handling. The primary degradation pathways for sulfonyl chlorides are hydrolysis and thermal decomposition. The two strongly electron-withdrawing methylsulfonyl groups are expected to increase the susceptibility of the sulfonyl chloride to nucleophilic attack, including hydrolysis.[7]

Hydrolytic Stability

Sulfonyl chlorides react with water to form the corresponding sulfonic acid and hydrochloric acid.[6] This reaction is often slow in cold water but accelerates with increasing temperature and in the presence of bases.[8][9] The electron-deficient nature of the sulfur atom in this compound likely enhances its rate of hydrolysis compared to less substituted analogues.

Thermal Stability

While specific data is unavailable, arylsulfonyl chlorides generally exhibit good thermal stability at ambient temperatures. However, decomposition can occur at elevated temperatures. For the analogous 3,5-bis(trifluoromethyl)benzenesulfonyl chloride, the boiling point is high (248.3 °C), suggesting significant thermal stability.[2]

Experimental Assessment of Stability

A stability-indicating HPLC method is the preferred approach for quantitatively assessing the degradation of this compound under various stress conditions.

Protocol:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV scan of the compound (typically in the range of 220-280 nm for aromatic compounds).

-

-

Forced Degradation Studies:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, dilute with the mobile phase, and inject into the HPLC system.

-

Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of degradation products.[10][11]

Caption: Workflow for HPLC-Based Stability Assessment.

NMR spectroscopy is a powerful tool for identifying the structures of degradation products.

Protocol:

-

Sample Preparation: Prepare a concentrated solution of the degraded sample in a suitable deuterated solvent (e.g., DMSO-d₆, as it can dissolve both the parent compound and the more polar sulfonic acid degradation product).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Spectral Analysis: Compare the spectra of the degraded sample with that of the pure compound to identify new signals corresponding to the degradation products. The formation of the sulfonic acid will result in the disappearance of the sulfonyl chloride signal and the appearance of a broad acidic proton signal.[12][13]

Causality Behind Experimental Choices and Self-Validating Systems

The choice of analytical methods is guided by the need for specificity, sensitivity, and robustness.

-

Rationale for HPLC: HPLC is the gold standard for stability testing due to its ability to separate the parent compound from its degradation products, allowing for accurate quantification of both. The use of a C18 column is standard for moderately polar organic molecules. A gradient elution is chosen to ensure the separation of compounds with a potential range of polarities.

-

Self-Validating Protocols: The described protocols are designed to be self-validating. For instance, in the quantitative solubility determination, the presence of undissolved solid at the end of the equilibration period confirms that a saturated solution has been achieved. In the stability studies, the mass balance (the sum of the parent compound and all degradation products) should remain constant over time, providing an internal check on the validity of the analytical method.

Conclusion

This compound is a highly activated sulfonylating agent with significant potential in organic synthesis. Its effective use is contingent on a thorough understanding of its solubility and stability. This guide provides a framework for predicting its behavior and outlines robust experimental protocols for its characterization. By employing these methodologies, researchers can optimize reaction conditions, ensure the quality of their synthetic intermediates, and handle this reactive compound with the necessary precautions.

References

-

PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylsulfonyl)benzenesulfonyl chloride. Retrieved from [Link]

-

Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride. Oriental Journal of Chemistry, 4(1). Retrieved from [Link]

-

Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses. Retrieved from [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride. Retrieved from [Link]

-

Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Retrieved from [Link]

- Google Patents. (2012). US 2012/0309796 A1.

-

King, J. F., & Waszczylo, Z. (2009). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 87(9), 1238-1250. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1104-1113. Retrieved from [Link]

-

Marín Arevalo, J. D., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Analytical & Pharmaceutical Research, 10(1). Retrieved from [Link]

-

SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Kim, S. C., et al. (1987). Kinetics and Mechanism of the Hydrolysis of N-(Benzenesulfonyl) benzimidoyl Chlorides. Journal of the Korean Chemical Society, 31(5), 447-454. Retrieved from [Link]

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

-

Hogan, P. J., & Lavery, A. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875-879. Retrieved from [Link]

- Google Patents. (2007). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

-

Khan Academy. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation [Video]. YouTube. Retrieved from [Link]

-

Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Retrieved from [Link]

-

Gryn'ova, G., et al. (2021). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Physical Chemistry Chemical Physics, 23(42), 24346-24353. Retrieved from [Link]

-

De Nicolò, A., et al. (2018). Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots. Journal of Pharmaceutical and Biomedical Analysis, 150, 149-155. Retrieved from [Link]

-

Jablonsky, M., et al. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 12(12), 6199. Retrieved from [Link]

-

Kobayashi, S., & Tsuchiya, Y. (n.d.). 2-(n-benzyl-n-mesitylenesulfonyl)amino-1-phenyl-1-propyl propionate. Organic Syntheses. Retrieved from [Link]

-

Al-Iraqi, M. A., & Al-Rawi, A. A. (2012). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Iraqi National Journal of Chemistry, 45, 1-10. Retrieved from [Link]

-

Emwas, A.-H., et al. (2015). NMR Spectroscopy for Metabolomics Research. Metabolites, 5(1), 1-29. Retrieved from [Link]

-

Wang, Y., et al. (2021). Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model. Infection and Drug Resistance, 14, 5323-5332. Retrieved from [Link]

-

Chatgilialoglu, C., et al. (1993). Sulfur?chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (10), 2053-2056. Retrieved from [Link]

-

Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. Retrieved from [Link]

-

Padmanabhan, V., et al. (2019). (Solid + liquid) solubility of organic compounds in organic solvents - Correlation and extrapolation. Fluid Phase Equilibria, 496, 1-11. Retrieved from [Link]

-

Jin, Y., et al. (1999). Thermal degradation of sulforaphane in aqueous solution. Journal of Agricultural and Food Chemistry, 47(8), 3121-3123. Retrieved from [Link]

-

Verevkin, S. P., et al. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Molecules, 28(9), 3704. Retrieved from [Link]

Sources

- 1. 3,5-BIS(METHYLSULFONYL)BENZENESULFONYLCHLORIDE(MIN.90%PURITY) CAS#: 849035-99-0 [amp.chemicalbook.com]

- 2. 39234-86-1 | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE [fluoromart.com]

- 3. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Mechanistic Pathways of 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride with Nucleophilic Reagents

Abstract

3,5-bis(methylsulfonyl)benzenesulfonyl chloride is a highly electrophilic organosulfur compound engineered for robust reactivity. Its structure, featuring a sulfonyl chloride moiety activated by two powerful electron-withdrawing methylsulfonyl groups, renders the sulfur atom exceptionally susceptible to nucleophilic attack. This guide provides an in-depth analysis of the mechanistic principles governing its reactions with various nucleophiles. We will explore the fundamental electronic structure, delineate the primary reaction pathways, and offer practical insights into experimental design and execution. The content herein is synthesized from established principles of physical organic chemistry and contemporary research into sulfonyl chloride reactivity, providing a predictive framework for this hyper-reactive molecule.

Introduction: The Architectural Basis for Hyper-Reactivity

At the core of this compound's functionality is the sulfonyl chloride group (-SO₂Cl). The sulfur atom in this group is in a high oxidation state (+6) and is bonded to three highly electronegative atoms (two oxygens and one chlorine). This arrangement creates a significant partial positive charge on the sulfur atom, making it a potent electrophilic center.

The defining feature of this particular reagent is the presence of two methylsulfonyl (-SO₂CH₃) groups at the 3 and 5 positions of the benzene ring. The sulfonyl group is one of the strongest electron-withdrawing groups in organic chemistry, operating through both inductive and resonance effects.[1][2] By positioning two of these groups on the aromatic ring, the electron density is drawn away from the benzenesulfonyl core, further intensifying the electrophilicity of the reactive sulfur center. This "super-activation" makes this compound significantly more reactive than common reagents like benzenesulfonyl chloride or p-toluenesulfonyl chloride (TsCl).[3]

This enhanced reactivity is critical for applications requiring rapid and complete conversion, such as in the synthesis of complex sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and agrochemicals.[4][5]

Core Mechanistic Paradigms: Sₙ2-like vs. Addition-Elimination

Nucleophilic substitution at a tetracoordinate sulfur center is a cornerstone of this reagent's chemistry. The precise mechanism is a subject of detailed study but is generally understood to proceed via one of two primary pathways, largely dependent on the nucleophile, leaving group, and solvent conditions.[6]

-

Concerted Sₙ2-type Mechanism: This pathway involves a single, synchronous step where the nucleophile attacks the sulfur atom as the chloride leaving group departs. It proceeds through a single trigonal bipyramidal transition state.[6]

-

Stepwise Addition-Elimination (A-E) Mechanism: This is a two-step process. First, the nucleophile adds to the electrophilic sulfur atom, breaking the S=O π-bond and forming a transient, pentacoordinate intermediate, often depicted as a trigonal bipyramidal structure.[7][8][9] In the second, typically rapid step, the intermediate collapses, reforming the S=O bond and expelling the chloride ion to yield the final product.

For most reactions involving potent nucleophiles and arenesulfonyl chlorides, the stepwise Addition-Elimination mechanism is the more commonly accepted pathway and provides a robust model for understanding the reactivity of this compound.[10]

Caption: Generalized workflow for the stepwise Addition-Elimination (A-E) mechanism.

Reaction Profile with N-Nucleophiles: The Sulfonamide Synthesis

The reaction with primary and secondary amines is a flagship application of sulfonyl chlorides, yielding stable sulfonamides.[11] Due to its extreme activation, this compound will react vigorously with these nucleophiles.

Mechanism: The reaction proceeds via the A-E pathway. The amine's lone pair of electrons attacks the electrophilic sulfur atom. This is followed by the collapse of the tetrahedral intermediate and loss of the chloride ion. A base, which can be a second equivalent of the amine or an auxiliary base like pyridine or triethylamine, is required to neutralize the HCl byproduct.

With primary amines, the resulting sulfonamide still possesses an acidic proton on the nitrogen atom. This proton can be removed by a strong base, a principle exploited in the Hinsberg test to differentiate primary, secondary, and tertiary amines.[12][13] Given the strong electron-withdrawing nature of the 3,5-bis(methylsulfonyl)phenyl group, the N-H proton of the resulting sulfonamide will be exceptionally acidic.

Caption: Reaction pathway of this compound with a primary amine.

Reaction Profile with O-Nucleophiles: Sulfonate Esters and Hydrolysis

Alcohols and phenols react with this compound to form sulfonate esters. These reactions are typically performed in the presence of a non-nucleophilic base (e.g., pyridine) to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the generated HCl.

Water, a weaker nucleophile, will also react, leading to hydrolysis and the formation of 3,5-bis(methylsulfonyl)benzenesulfonic acid. Due to the high reactivity of the substrate, it is highly moisture-sensitive, and reactions must be conducted under anhydrous conditions to prevent this competing pathway. The mechanism is analogous to that with amines.

Experimental Protocols and Strategic Considerations

Executing reactions with this highly activated reagent requires careful planning to control its reactivity and ensure selectivity.

Table 1: Comparative Reactivity of Common Arenesulfonyl Chlorides

| Compound | Key Substituents | Relative Reactivity | Key Considerations |

| Benzenesulfonyl Chloride | None | Baseline | Standard reactivity, moisture sensitive.[11] |

| p-Toluenesulfonyl Chloride (TsCl) | -CH₃ (EDG) | Lower than baseline | Solid, easier to handle, slightly less reactive. |

| p-Nitrobenzenesulfonyl Chloride | -NO₂ (EWG) | Higher than baseline | Increased reactivity, useful for less nucleophilic amines. |

| This compound | Two -SO₂CH₃ (Strong EWG) | Exceptionally High | Extremely reactive, exothermic, highly moisture-sensitive. |

Protocol: Synthesis of N-Benzyl-3,5-bis(methylsulfonyl)benzenesulfonamide

This protocol serves as a self-validating system for engaging the reagent with a standard primary amine.

-

System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled. The system is purged with dry nitrogen.

-

Reagent Charging: The flask is charged with benzylamine (1.0 eq) and anhydrous pyridine (3.0 eq) in anhydrous dichloromethane (DCM) as the solvent. The solution is cooled to 0 °C in an ice-water bath.

-

Substrate Addition: this compound (1.05 eq), dissolved in a minimal amount of anhydrous DCM, is added dropwise via the dropping funnel over 30 minutes. Causality Insight: The slow, dropwise addition at low temperature is crucial to dissipate the heat generated from the highly exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 1-2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup and Isolation:

-

The reaction mixture is quenched by the slow addition of 1 M HCl (aq) to neutralize excess pyridine.

-

The organic layer is separated, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude solid product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.

Conclusion

This compound represents a class of "super-activated" electrophilic reagents. Its reactivity is governed by the profound electron-withdrawing capacity of the dual methylsulfonyl substituents, which channels its reactions with nucleophiles through a low-energy Addition-Elimination pathway. This results in exceptionally fast and efficient formation of sulfonamide and sulfonate ester linkages. A thorough understanding of this mechanistic foundation is paramount for researchers and drug development professionals to harness its synthetic power effectively, enabling the construction of complex molecular architectures under mild conditions while carefully controlling the inherent high reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Competitive reaction pathways in the nucleophilic substitution reactions of aryl benzenesulfonates with benzylamines in acetonitrile. | Semantic Scholar [semanticscholar.org]

- 11. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 12. shaalaa.com [shaalaa.com]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to the Reactivity of Sulfonyl Chlorides with Primary and Secondary Amines

This guide provides an in-depth examination of the reaction between sulfonyl chlorides and primary and secondary amines, a cornerstone transformation in organic synthesis and medicinal chemistry. We will explore the underlying mechanisms, differentiate the reactivity between amine classes, provide validated experimental protocols, and discuss the reaction's significance in drug development.

Section 1: The Core Reaction Mechanism

The reaction of a sulfonyl chloride with a primary or secondary amine is a classic example of nucleophilic substitution at a sulfur center. The sulfur atom in a sulfonyl chloride (R-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Amines, possessing a lone pair of electrons on the nitrogen atom, act as effective nucleophiles.

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The amine's lone pair attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. This step is typically the rate-determining step.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion as a leaving group. A base, either an excess of the reacting amine or an added scavenger like pyridine or sodium hydroxide, then removes a proton from the nitrogen atom to yield the neutral sulfonamide product and a salt byproduct (e.g., HCl).[1][2]

The overall reaction can be summarized as: R-SO₂Cl + 2 R'R''NH → R-SO₂-NR'R'' + [R'R''NH₂]⁺Cl⁻[1]

dot graph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Reactants Amine [label="R'R''NH\n(Amine)"]; SulfonylChloride [label="R-SO₂Cl\n(Sulfonyl Chloride)"];

// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Products Sulfonamide [label="R-SO₂-NR'R''\n(Sulfonamide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl"]; Base [label="Base (e.g., Pyridine)"]; Salt [label="Base-H⁺Cl⁻", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Amine -> Intermediate [label="Nucleophilic\nAttack"]; SulfonylChloride -> Intermediate; Intermediate -> Sulfonamide [label="Cl⁻ departure"]; Intermediate -> HCl [style=dashed]; HCl -> Salt; Base -> Salt [label="Proton\nAbstraction"]; } /dot Caption: General mechanism for sulfonamide formation.

Section 2: Differentiating Reactivity: Primary vs. Secondary Amines

The structural difference between primary (R-NH₂) and secondary (R₂NH) amines leads to a critical distinction in the structure and properties of the resulting sulfonamide product. This difference forms the basis of the classical Hinsberg test.[1][3][4]

-

Primary Amines: React with a sulfonyl chloride to form a monosubstituted sulfonamide (R-SO₂-NHR'). Crucially, this product still possesses a proton on the nitrogen atom. This proton is acidic due to the strong electron-withdrawing effect of the sulfonyl group. In the presence of an aqueous base like sodium hydroxide, this proton can be removed to form a water-soluble sodium salt (Na⁺[R-SO₂-NR']⁻).[1][5]

-

Secondary Amines: React to form a disubstituted sulfonamide (R-SO₂-NR'R''). This product has no proton on the nitrogen atom and is therefore not acidic. Consequently, it does not dissolve in aqueous base and typically precipitates from the reaction mixture as an insoluble solid.[1][6]

While primary amines are generally considered more nucleophilic and reactive than secondary amines, steric hindrance around the nitrogen atom can significantly influence reaction rates.[7][8]

| Amine Type | Product Structure | N-H Proton? | Acidity of Product | Solubility in aq. NaOH |

| Primary | R-SO₂-NHR' | Yes | Acidic (pKa ≈ 10)[9][10] | Soluble (forms a salt)[1] |

| Secondary | R-SO₂-NR'₂ | No | Not Acidic | Insoluble[1] |

| Caption: Comparison of reactivity and product properties for primary and secondary amines. |

Section 3: The Hinsberg Test: A Practical Application of Differential Reactivity

The distinct behavior of the sulfonamide products in the presence of a base is exploited in the Hinsberg test, a qualitative laboratory method first described by Oscar Hinsberg in 1890 to distinguish between primary, secondary, and tertiary amines.[1][4][6]

The test involves shaking an amine with benzenesulfonyl chloride in the presence of aqueous potassium or sodium hydroxide.[1][4]

-

Primary Amine: Forms a clear solution as the acidic sulfonamide product dissolves in the excess alkali to form a soluble salt.[1][5] Subsequent acidification of this solution will precipitate the insoluble sulfonamide.[1]

-

Secondary Amine: Forms a precipitate or an insoluble layer, as the resulting N,N-disubstituted sulfonamide is not acidic and cannot form a soluble salt.[1][3]

-

Tertiary Amine: Generally does not react to form a stable sulfonamide because it lacks a proton on the nitrogen to be removed in the final step.[3][5] The unreacted amine remains insoluble. Tertiary amines may, however, promote the hydrolysis of the sulfonyl chloride reagent.[1]

dot graph "Hinsberg_Test_Logic" { graph [layout=dot, rankdir=TB, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Start Start [label="Amine Sample + \nBenzenesulfonyl Chloride + \naq. NaOH", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Paths Path1 [label="Clear Solution Forms", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Path2 [label="Precipitate Forms", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Path3 [label="No Reaction / \nRemains Insoluble", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Acidification Step Acidify [label="Add HCl", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitate_after_acid [label="Precipitate Forms", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Conclusions Conclusion1 [label="Primary Amine", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion2 [label="Secondary Amine", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion3 [label="Tertiary Amine", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Path1 [label="Observation"]; Start -> Path2 [label="Observation"]; Start -> Path3 [label="Observation"]; Path1 -> Acidify; Acidify -> Precipitate_after_acid; Precipitate_after_acid -> Conclusion1 [label="Conclusion"]; Path2 -> Conclusion2 [label="Conclusion"]; Path3 -> Conclusion3 [label="Conclusion"]; } /dot Caption: Decision workflow for the Hinsberg test.

Section 4: A Validated Experimental Protocol for Sulfonamide Synthesis

The Schotten-Baumann reaction conditions are frequently employed for the synthesis of sulfonamides.[11][12] This robust method utilizes a two-phase system (an organic solvent and an aqueous base) to efficiently produce the desired product while neutralizing the HCl byproduct.[11][13]

Objective: To synthesize N-benzyl-4-methylbenzenesulfonamide from benzylamine and p-toluenesulfonyl chloride.

Materials:

-

Benzylamine (primary amine)

-

p-Toluenesulfonyl chloride (tosyl chloride)

-

Dichloromethane (DCM) or Diethyl Ether

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in the chosen organic solvent (e.g., DCM). Cool the flask in an ice bath to 0°C.

-

Causality: The reaction is exothermic; initial cooling prevents potential side reactions and ensures controlled addition.

-

-

Addition of Base: Add the 10% aqueous NaOH solution (approx. 2.5 eq) to the flask and begin vigorous stirring to create an emulsion.

-

Causality: The base acts as a scavenger for the HCl produced, driving the reaction to completion. Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction.[11]

-

-

Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of the organic solvent. Add this solution dropwise to the stirring biphasic mixture over 15-20 minutes, ensuring the temperature remains below 10°C.

-

Causality: Slow, dropwise addition prevents a rapid temperature increase. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine reagent.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Workup - Extraction & Washing: Extract the aqueous layer once with a fresh portion of the organic solvent. Combine all organic layers. Wash the combined organic layer sequentially with 1 M HCl, water, and finally, saturated brine.

-

Causality: The HCl wash removes any unreacted amine and the NaOH. The water and brine washes remove residual salts and water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude sulfonamide.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

dot graph "Workflow_Diagram" { graph [layout=dot, rankdir=TB, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="1. Dissolve Amine in Solvent\nCool to 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Add aq. NaOH\nStir Vigorously"]; C [label="3. Add Sulfonyl Chloride\n(dropwise, <10°C)"]; D [label="4. Stir at Room Temp\n(Monitor by TLC)"]; E [label="5. Phase Separation"]; F [label="6. Wash Organic Layer\n(HCl, H₂O, Brine)"]; G [label="7. Dry & Concentrate"]; H [label="8. Purify\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; } /dot Caption: Experimental workflow for sulfonamide synthesis.

Section 5: Critical Parameters and Troubleshooting

-

Choice of Base: While aqueous NaOH is effective for Schotten-Baumann conditions, organic bases like pyridine or triethylamine are used in homogenous, non-aqueous systems. Pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which then reacts with the amine.[14]

-

Solvent Effects: The choice of solvent can influence reaction rates. Aprotic solvents are common, but reactions in aqueous media are also highly effective, especially for water-soluble amines, offering a greener alternative.[11][15][16]

-

Side Reaction - Hydrolysis: The primary competing side reaction is the hydrolysis of the sulfonyl chloride by water or hydroxide ions, which produces the corresponding sulfonic acid or sulfonate salt.[17][18] This is why the amine, being a better nucleophile, reacts preferentially. However, in the absence of an amine or with slow-reacting, sterically hindered amines, hydrolysis can become significant.[19]

Section 6: Significance in Drug Development

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in medicinal chemistry and a key component in a vast array of pharmaceuticals.[20][21][22] Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of an amide bond and its capacity to engage in crucial hydrogen bonding interactions with biological targets.

The reaction between sulfonyl chlorides and amines is therefore a fundamental tool for drug discovery professionals.[23]

Examples of Sulfonamide-containing Drugs:

-

Antibacterial Agents: The original "sulfa drugs" (e.g., Sulfamethoxazole) act as competitive inhibitors of dihydropteroate synthase in bacteria.[24][25]

-

Diuretics: Thiazide diuretics (e.g., Hydrochlorothiazide) and loop diuretics (e.g., Furosemide) contain a sulfonamide group essential for their activity.[24]

-

Antidiabetic Drugs: Sulfonylureas (e.g., Glipizide) are used to treat type 2 diabetes.[24][25]

-

Anti-inflammatory Drugs: COX-2 inhibitors like Celecoxib feature a sulfonamide moiety.[25]

The synthetic accessibility and chemical stability of the sulfonamide linkage ensure that the reaction of sulfonyl chlorides with amines will remain a vital transformation in the development of new therapeutic agents.[20][21]

References

-

Hinsberg reaction. In Wikipedia. Retrieved from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved from [Link]

-

Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. CK-12 Foundation. Retrieved from [Link]

-

Write Hinsberg's test to distinguish between 1°, 2° and 3° amines. Allen Digital. Retrieved from [Link]

-

Amine Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved from [Link]

-

Hinsberg Reagent and Test: Distinguishing Amines Easily. Vedantu. Retrieved from [Link]

-

A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Scilit. Retrieved from [Link]

-

Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved from [Link]

-

Sulfonamide (medicine). In Wikipedia. Retrieved from [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Archives of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

King, J. F., & Rathore, R. (2005). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Retrieved from [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Retrieved from [Link]

-

White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development. Retrieved from [Link]

-

Microwave-assisted solvent and catalyst-free sulfonylation of amines. Royal Society of Chemistry. Retrieved from

-

White, T. D., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare. Retrieved from [Link]

-

One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

-

The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Pharmaffiliates. Retrieved from [Link]

-

Sulfonamide Formation from Amines. (2021). Chemistry LibreTexts. Retrieved from [Link]

- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.

-

The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. ResearchGate. Retrieved from [Link]

-

Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. National Institutes of Health (NIH). Retrieved from [Link]

-